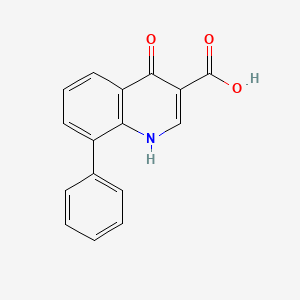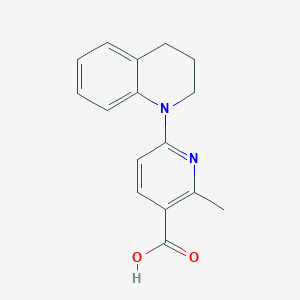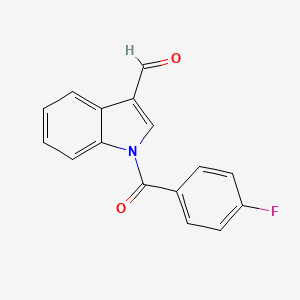
1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde is an organic compound that features both an indole and a fluorobenzoyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of indole with 4-fluorobenzoyl chloride, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride at controlled temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves stringent control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 1-(4-Fluorobenzoyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(4-Fluorobenzoyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The indole moiety is known to interact with various biological pathways, contributing to the compound’s overall effect .
Comparaison Avec Des Composés Similaires
1-(4-Fluorobenzoyl)-9H-carbazole: Similar in structure but with a carbazole core instead of an indole.
4-Fluorobenzoyl chloride: A simpler compound used as an intermediate in the synthesis of more complex molecules.
1,3-Bis(4-fluorobenzoyl)benzene: Another fluorobenzoyl-containing compound used in polymer synthesis.
Uniqueness: 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the indole and fluorobenzoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H10FNO2 |
|---|---|
Poids moléculaire |
267.25 g/mol |
Nom IUPAC |
1-(4-fluorobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10FNO2/c17-13-7-5-11(6-8-13)16(20)18-9-12(10-19)14-3-1-2-4-15(14)18/h1-10H |
Clé InChI |
IOMPEGAETIEYPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/structure/B11852053.png)

![(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)
![1-[1-(Acetylamino)ethyl]naphthalen-2-yl acetate](/img/structure/B11852064.png)

![4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide](/img/structure/B11852079.png)
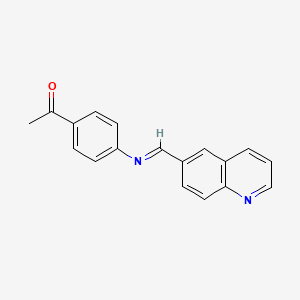
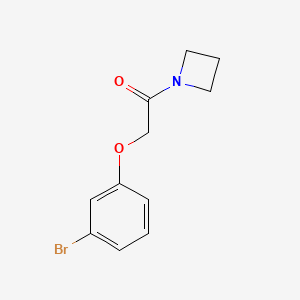

![N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide](/img/structure/B11852110.png)


